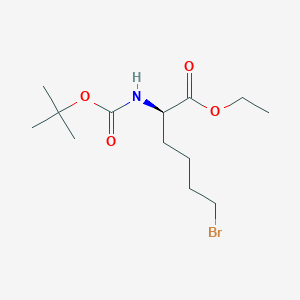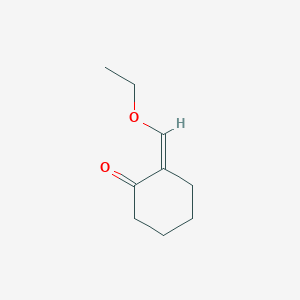![molecular formula C19H32BNO4 B13071392 tert-butyl (1S,5R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-azabicyclo[3.3.1]non-2-ene-9-carboxylate](/img/structure/B13071392.png)
tert-butyl (1S,5R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-azabicyclo[3.3.1]non-2-ene-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl (1S,5R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-azabicyclo[331]non-2-ene-9-carboxylate is a complex organic compound that features a bicyclic structure with a boronate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,5R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-azabicyclo[3.3.1]non-2-ene-9-carboxylate typically involves the following steps:
Formation of the bicyclic core: The bicyclic structure is often synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under thermal or catalytic conditions.
Introduction of the boronate ester group: The boronate ester group can be introduced via a borylation reaction, where a suitable boron reagent (e.g., bis(pinacolato)diboron) is reacted with the bicyclic core in the presence of a palladium catalyst.
Protection of the amine group: The amine group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the bicyclic core or the boronate ester group, leading to various reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group typically yields boronic acids, while reduction can lead to various alcohols or hydrocarbons.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl (1S,5R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-azabicyclo[3.3.1]non-2-ene-9-carboxylate is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Biology and Medicine
In biology and medicine, this compound can be used as a precursor for the synthesis of biologically active molecules
Industry
In industry, the compound’s stability and reactivity make it suitable for use in the production of advanced materials, such as polymers and coatings. It can also be used in the development of new catalysts for chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl (1S,5R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-azabicyclo[3.3.1]non-2-ene-9-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in catalysis and molecular recognition.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl (1R,4R)-4-((4-methylcyclohexyl)amino)cyclohexylcarbamate
- tert-butyl (1R,4R)-4-((4-methylcyclohexyl)amino)cyclohexylcarbamate
Uniqueness
What sets tert-butyl (1S,5R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-azabicyclo[3.3.1]non-2-ene-9-carboxylate apart from similar compounds is its unique bicyclic structure combined with the boronate ester group. This combination provides a distinct reactivity profile, making it particularly valuable in synthetic chemistry and catalysis.
Propriétés
Formule moléculaire |
C19H32BNO4 |
|---|---|
Poids moléculaire |
349.3 g/mol |
Nom IUPAC |
tert-butyl (1S,5R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-azabicyclo[3.3.1]non-2-ene-9-carboxylate |
InChI |
InChI=1S/C19H32BNO4/c1-17(2,3)23-16(22)21-14-9-8-10-15(21)12-13(11-14)20-24-18(4,5)19(6,7)25-20/h11,14-15H,8-10,12H2,1-7H3/t14-,15+/m0/s1 |
Clé InChI |
RSGQFHBJPKBGTP-LSDHHAIUSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)C2=C[C@@H]3CCC[C@H](C2)N3C(=O)OC(C)(C)C |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3CCCC(C2)N3C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B13071312.png)
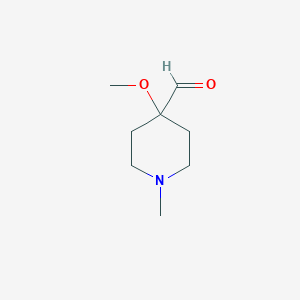
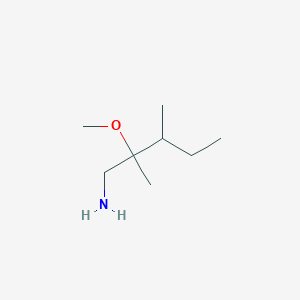
![N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-4-nitrobenzene-1-sulfonamide](/img/structure/B13071329.png)
![[5-(Pyridin-4-YL)-1,2-oxazol-3-YL]methanamine](/img/structure/B13071336.png)
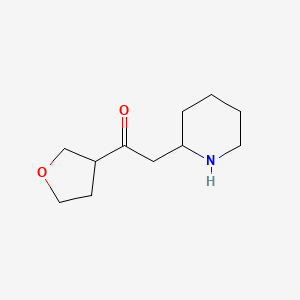
![1-[(4-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13071351.png)
![Racemic-(1R,6S,7R)-Methyl3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate](/img/structure/B13071352.png)
![3-[(1-Amino-2-methylpropan-2-yl)oxy]propan-1-ol](/img/structure/B13071354.png)
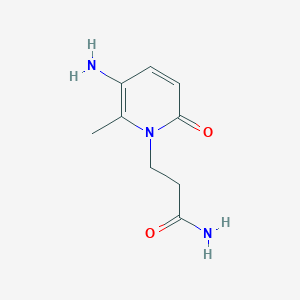
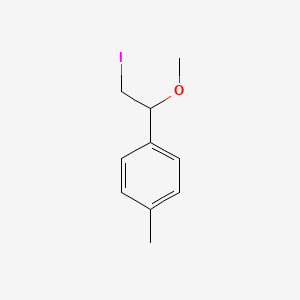
![(13S,17R)-16-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene](/img/structure/B13071376.png)
